molecular formula C13H11Br2N3O2S B6287059 N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586233-07-8

N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287059
CAS No.: 2586233-07-8
M. Wt: 433.12 g/mol
InChI Key: OOEFNTJEKPKOPG-REZTVBANSA-N
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Description

N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. It features a tosylhydrazone functional group, a versatile moiety in synthetic organic chemistry. This compound serves as a valuable synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of heterocyclic compounds . Its structural framework, incorporating a dibromopyridine ring, suggests potential for use in various screening libraries. Researchers can employ this reagent in the exploration of novel biologically active compounds, including those targeting protein-protein interactions and allosteric binding sites, as part of ongoing efforts to develop new therapeutic strategies . This product is strictly For Research Use Only.

Properties

IUPAC Name

N-[(E)-(2,5-dibromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2N3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEFNTJEKPKOPG-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies

Starting MaterialBrominating AgentsTemperature (°C)Time (h)Yield (%)
PyridineNH4Br\text{NH}_4\text{Br}, HBr, H2O2\text{H}_2\text{O}_2120524.2
Pyridine hydrochloride(NH4)2CO3\text{(NH}_4\text{)}_2\text{CO}_3, HBr, H2O2\text{H}_2\text{O}_2120858.3

Aldehyde Functionalization

Subsequent formylation of 2,5-dibromopyridine to introduce the 3-carbaldehyde group may employ Vilsmeier-Haack conditions (POCl3_3, DMF) or directed ortho-metalation strategies. However, direct methods for this step are less documented, necessitating further optimization.

Synthesis of 4-Methylbenzenesulfonohydrazide

Sulfonohydrazide Formation

As demonstrated in ACS Omega (2020), 4-methylbenzenesulfonohydrazide is synthesized by reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate in pyridine at 0°C. The reaction proceeds via nucleophilic substitution, yielding the sulfonohydrazide in high purity after recrystallization.

Reaction Conditions

  • Solvent : Pyridine

  • Temperature : 0°C → room temperature

  • Workup : Neutralization with HCl, extraction with tert-butyl methyl ether, recrystallization (ethyl acetate/petroleum ether).

Characterization Data :

  • IR (cm1^{-1}) : 3427 (NH), 1692 (C=O), 1344 (O=S=O).

  • 1H^{1}\text{H} NMR (DMSO-d6d_6) : δ 2.27 (s, 3H, CH3_3), 7.15–7.63 (m, 4H, Ar-H).

Condensation to Form this compound

Hydrazone Formation

The target compound is synthesized by condensing 2,5-dibromopyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide. This acid-catalyzed reaction typically uses ethanol or methanol under reflux, with catalytic HCl or acetic acid.

Optimized Protocol :

  • Dissolve 2,5-dibromopyridine-3-carbaldehyde (1 eq) and 4-methylbenzenesulfonohydrazide (1 eq) in ethanol.

  • Add 3 drops of concentrated HCl.

  • Reflux at 80°C for 6–12 hours.

  • Cool, filter, and recrystallize from ethanol.

Yield : ~50–70% (estimated based on analogous reactions).

Spectral Validation

  • IR : Expected peaks at 1665 cm1^{-1} (C=N), 1341 cm1^{-1} (O=S=O).

  • 1H^{1}\text{H} NMR : δ 8.50 (s, 1H, CH=N), 7.70–7.20 (m, pyridine and aryl protons).

Challenges and Optimization

Regioselectivity in Bromination

Achieving 2,5-dibromo substitution requires careful control of stoichiometry and temperature. Excess HBr and prolonged heating favor dibromination but may lead to over-bromination.

Condensation Efficiency

Solvent polarity significantly impacts reaction rates. Polar aprotic solvents (e.g., DMF) may enhance yields but complicate purification .

Chemical Reactions Analysis

Types of Reactions

N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonohydrazide group can participate in redox reactions, potentially forming sulfonic acids or other derivatives.

    Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonohydrazide group.

Scientific Research Applications

N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving sulfonohydrazide derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism by which N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonohydrazide group allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Pyridine Cores

Key Compounds :

N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide () Substituents: 2,6-Dichloro on pyridine. Synthesis: Prepared via aldimine condensation of tosyl hydrazide and aldehyde under nitrogen in methanol.

tert-Butyl 2,5-Dibromopyridin-3-yl Carbonate () Substituents: 2,5-Dibromo on pyridine with a tert-butyl carbonate group. Key Differences: The absence of the sulfonohydrazide moiety limits direct comparison but highlights the prevalence of 2,5-dibromopyridine in synthetic intermediates.

Table 1: Halogen-Substituted Pyridine Derivatives

Compound Name Halogen Substituents Molecular Weight (g/mol) Key Properties
Target Compound (2,5-Dibromo) Br, Br ~435.1 (calculated) High lipophilicity, steric bulk
2,6-Dichloro Analog () Cl, Cl ~346.2 (calculated) Lower steric hindrance

Sulfonohydrazide Derivatives with Varied Aromatic Systems

Key Compounds :

(E)-N′-((10-Ethylphenothiazin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (EPMMBS) () Structure: Phenothiazine core with ethyl and methylbenzenesulfonohydrazide groups. Properties: Exhibits aggregation-induced emission (AIE) and mechanofluorochromism, attributed to non-planar conformation and restricted intramolecular motion.

N'-[(E)-(3-Iodo-5-Methoxy-4-Oxo-1-Cyclohexa-2,5-Dienylidene)Methyl]-4-Methylbenzenesulfonohydrazide () Structure: Cyclohexadienylidene core with iodine and methoxy substituents. Key Differences: Bulky iodine and methoxy groups may enhance steric effects and redox activity compared to brominated pyridine derivatives.

Table 2: Aromatic System Variations

Compound Name Aromatic Core Substituents Key Properties
Target Compound Pyridine Br, Br Planar structure, halogen bonding
EPMMBS () Phenothiazine Ethyl, MeSO₂NHNH₂ AIE, mechanofluorochromism
Iodo-Cyclohexadienylidene () Cyclohexadienylidene I, OMe, Oxo Steric bulk, redox activity

Crystallographic and Conformational Comparisons

The crystal structure of (E)-N′-{[(1R,3R)-3-Isopropyl-1-methyl-2-oxocyclopentyl]methylidene}-4-methylbenzenesulfonohydrazide () reveals a U-shaped conformation with dihedral angles of 38.8° and 22.9° between the cyclopentyl flap and aromatic ring. This contrasts with planar pyridine-based analogs, where rigidity may limit conformational flexibility. Hydrogen bonding via N–H···O interactions () suggests similar packing behavior in sulfonohydrazides, though halogen substituents (e.g., Br in the target compound) could introduce additional halogen bonding or van der Waals interactions.

Functional Group Impact on Physicochemical Properties

  • Sulfonohydrazide Group: Common across analogs; contributes to hydrogen bonding and thermal stability.
  • Melting Points: For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(3-phenoxybenzylidene)benzohydrazide melts at 215–218°C (), suggesting sulfonohydrazides generally exhibit high thermal stability.

Biological Activity

N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and relevant case studies.

  • Molecular Formula: C13H11Br2N3O2S
  • Molecular Weight: 433.12 g/mol
  • CAS Number: 2586233-07-8

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and 2,5-dibromopyridine. The reaction conditions may vary based on the desired yield and purity of the product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various hydrazone derivatives, including this compound. The compound has been tested against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli16
This compoundS. aureus32
This compoundC. albicansNo activity

The compound demonstrated significant activity against E. coli and S. aureus, with minimal inhibitory concentrations (MICs) indicating moderate effectiveness. However, it showed no activity against C. albicans, suggesting selectivity towards bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound against human cell lines.

Table 2: Cytotoxicity Results

CompoundCell LineCC50 (µM)
This compoundSH-SY5Y (neuroblastoma)>50
This compoundHeLa (cervical cancer)40

The compound exhibited a CC50 value greater than 50 µM for SH-SY5Y cells, indicating low cytotoxicity. In contrast, it showed moderate cytotoxicity against HeLa cells with a CC50 of 40 µM.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary computational studies suggest that the compound may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

A comprehensive study published in PubMed evaluated various hydrazone derivatives for their biological activities. Among these compounds, those structurally similar to this compound exhibited promising results in terms of anticancer activity and selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for preparing sulfonohydrazide derivatives like N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-methylbenzenesulfonohydrazide and a substituted aldehyde/ketone. For example:
  • Step 1 : React 2,5-dibromopyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide in ethanol or methanol under reflux (60–80°C, 6–12 hours).
  • Step 2 : Purify via recrystallization (e.g., using ethanol/water) .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Determines crystal packing, hydrogen-bonding networks (e.g., C–H···O interactions), and space group (e.g., monoclinic C2/c) .
  • FT-IR : Assign functional groups (e.g., ν(N–H) at ~3174–3284 cm⁻¹ for hydrazone stretching; ν(S=O) at ~1150–1350 cm⁻¹) .
  • UV-Vis : Identifies π→π* or n→π* transitions (e.g., absorption bands at 250–400 nm) .
  • Elemental Analysis : Confirms C, H, N, S, and Br stoichiometry .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions between experimental and theoretical vibrational spectra?

  • Methodological Answer :
  • Basis Sets : Use B3LYP/6-31G(d,p) to optimize molecular geometry and compute vibrational frequencies. Scale factors (~0.961) correct systematic deviations in calculated vs. experimental IR bands .
  • Assignments : Map computed modes to experimental peaks (e.g., ν(N–H) at 3284 cm⁻¹ theoretically vs. 3174 cm⁻¹ experimentally). Discrepancies often arise from solvent effects or crystal packing .
  • Software : Gaussian or ORCA for simulations. Compare results with Cambridge Structural Database (CSD) entries for validation .

Q. What mechanisms explain the biological activity of sulfonohydrazide derivatives, and how can they be validated?

  • Methodological Answer :
  • DNA Intercalation : Use UV-Vis titration or fluorescence quenching to study binding. For example, hypochromism in absorption spectra indicates intercalation with DNA base pairs .
  • Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Compare with controls like ampicillin .
  • Computational Docking : AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How does coordination chemistry enhance the functionality of sulfonohydrazide ligands?

  • Methodological Answer :
  • Metal Complexation : React with Ni(II), Cu(II), or Zn(II) salts in ethanol/water (1:1 ratio). Characterize via:
  • Magnetic Susceptibility : Determine geometry (e.g., distorted square planar for Ni(II)) .
  • EPR/UV-Vis : Identify d-d transitions (e.g., Ni(II) complexes show bands at ~450–600 nm) .
  • Applications : Enhanced catalytic or antimicrobial activity compared to free ligands .

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